Cas no 1261898-01-4 (5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)

5-(4-tert-butylphenyl)-2-hydroxybenzonitrile 化学的及び物理的性質
名前と識別子
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- 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile
- 2-Cyano-4-(4-t-butylphenyl)phenol, 95%
- MFCD18314381
- 1261898-01-4
- DTXSID90684833
- AKOS017557647
- 2-CYANO-4-(4-T-BUTYLPHENYL)PHENOL
- 4'-tert-Butyl-4-hydroxy[1,1'-biphenyl]-3-carbonitrile
-
- MDL: MFCD18314381
- インチ: InChI=1S/C17H17NO/c1-17(2,3)15-7-4-12(5-8-15)13-6-9-16(19)14(10-13)11-18/h4-10,19H,1-3H3
- InChIKey: BIWHSVWHYNVYCK-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C#N
計算された属性
- せいみつぶんしりょう: 251.131014166g/mol
- どういたいしつりょう: 251.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 340
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 44Ų
- 疎水性パラメータ計算基準値(XlogP): 5.1
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB320424-5 g |
2-Cyano-4-(4-t-butylphenyl)phenol, 95%; . |
1261898-01-4 | 95% | 5g |
€1,159.00 | 2022-08-31 | |
abcr | AB320424-5g |
2-Cyano-4-(4-t-butylphenyl)phenol, 95%; . |
1261898-01-4 | 95% | 5g |
€1159.00 | 2024-04-20 |
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile 関連文献
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
5-(4-tert-butylphenyl)-2-hydroxybenzonitrileに関する追加情報
Introduction to 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile (CAS No. 1261898-01-4)
5-(4-tert-butylphenyl)-2-hydroxybenzonitrile, identified by its Chemical Abstracts Service (CAS) number 1261898-01-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, featuring a benzonitrile core substituted with a hydroxyl group and a 4-tert-butylphenyl moiety, exhibits unique structural and functional properties that make it a promising candidate for various applications, particularly in the development of bioactive molecules.
The molecular structure of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile consists of a benzene ring linked to a nitrile group at the 2-position and a phenyl ring at the 5-position, where the phenyl ring is further substituted with a 4-tert-butyl group. This arrangement imparts steric hindrance and electronic effects that can modulate the compound's interactions with biological targets. The presence of both hydroxyl and nitrile functional groups provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored pharmacological profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile and its derivatives. The benzonitrile scaffold is well-known for its role in various bioactive compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The hydroxyl group can participate in hydrogen bonding interactions, enhancing binding affinity to biological targets, while the nitrile group can serve as a probe for studying enzyme reactivity and mechanism-based inhibition.
One of the most compelling aspects of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile is its potential as a lead compound for drug discovery. Researchers have utilized computational modeling and high-throughput screening techniques to identify its binding interactions with proteins involved in disease pathways. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, making it a valuable starting point for developing novel therapeutic agents.
The 4-tert-butyl substituent in the phenyl ring not only influences the electronic properties of the molecule but also provides steric bulk, which can be crucial for optimizing drug-like properties such as solubility, permeability, and metabolic stability. This feature is particularly important in medicinal chemistry, where fine-tuning molecular structure is essential for achieving desired pharmacokinetic profiles.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile and its analogs. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been employed to introduce diverse functional groups while maintaining structural integrity. These synthetic strategies have facilitated rapid exploration of structural space, allowing chemists to rapidly generate libraries of compounds for biological evaluation.
The biological activity of 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile has been investigated in several preclinical models. Studies have demonstrated its potential in modulating inflammatory pathways by interacting with enzymes such as lipoxygenase and cyclooxygenase. Additionally, its ability to inhibit certain kinases has been explored as a basis for developing treatments against cancers and other chronic diseases. These findings highlight the compound's versatility as a pharmacological tool.
From a chemical biology perspective, 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile serves as an excellent scaffold for studying molecular recognition processes. The combination of hydrophobic aromatic rings and polar functional groups allows it to interact with both hydrophobic and polar regions of biological targets. This dual interaction capability is crucial for designing molecules with high specificity and affinity.
The synthesis of derivatives based on 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile has opened up new avenues for drug development. By modifying either the hydroxyl or nitrile group, or introducing additional substituents into the phenyl rings, chemists can generate compounds with enhanced potency or selectivity. Such modifications are often guided by structure-activity relationship (SAR) studies, which provide insights into how changes in molecular structure affect biological activity.
In conclusion, 5-(4-tert-butylphenyl)-2-hydroxybenzonitrile (CAS No. 1261898-01-4) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with its demonstrated biological activity, make it an attractive candidate for further investigation. As synthetic chemistry continues to evolve, new derivatives and analogs are likely to be developed, expanding the therapeutic applications of this versatile molecule.
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